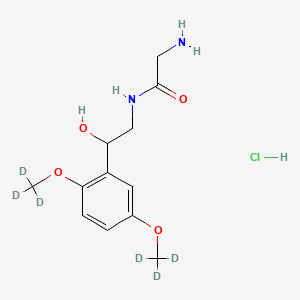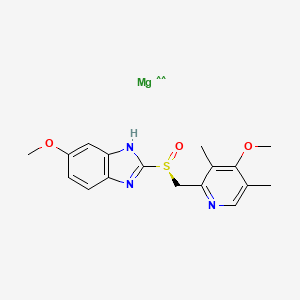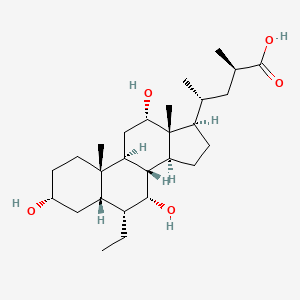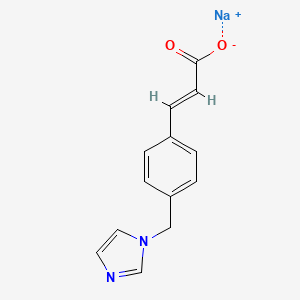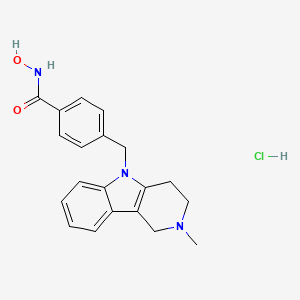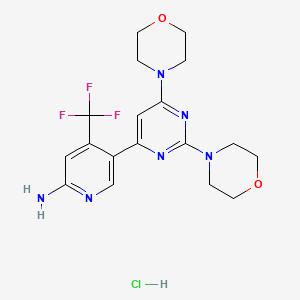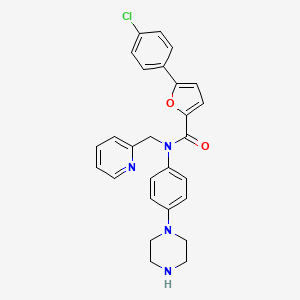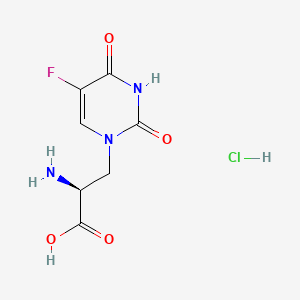
Pembrolizumab
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pembrolizumab acts by inhibiting the PD-1 receptor, a mechanism that tumors exploit to evade the immune system. By blocking this interaction, pembrolizumab allows the immune system to better identify and attack cancer cells.
Synthesis Analysis
Pembrolizumab is produced through recombinant DNA technology in a mammalian cell expression system. It is a humanized monoclonal antibody, which means that it is engineered from mouse antibodies to be more similar to human antibodies, reducing the likelihood of an immune response against it.
Molecular Structure Analysis
As a monoclonal antibody, pembrolizumab's structure is comprised of two heavy chains and two light chains, forming a Y-shaped molecule. This structure is key to its ability to specifically bind to the PD-1 receptor, blocking its interaction with PD-L1 and PD-L2 ligands.
Chemical Reactions and Properties
Pembrolizumab specifically binds to the PD-1 receptor with high affinity. This interaction does not directly kill tumor cells but rather inhibits the PD-1 pathway, promoting an anti-tumor immune response by reactivating T cells.
Physical Properties Analysis
Pembrolizumab is administered intravenously. It has a molecular weight of approximately 149 kDa. The drug's solubility, distribution, metabolism, and excretion characteristics are influenced by its proteinaceous nature, necessitating careful consideration in dosing schedules to optimize its pharmacokinetic profile.
Chemical Properties Analysis
As a protein, pembrolizumab's stability is influenced by temperature, pH, and storage conditions. It is important to maintain it in refrigerated conditions until use to preserve its structural integrity and therapeutic efficacy.
The research on pembrolizumab underscores its role as a significant advancement in cancer therapy, offering hope to patients with previously limited treatment options. Its mechanism of action, through the PD-1 pathway inhibition, represents a pivotal shift towards immunotherapy in oncology (Horita et al., 2016), (Reck et al., 2016).
Applications De Recherche Scientifique
-
Metastatic Non-Small Cell Lung Cancer (NSCLC)
- Field : Oncology
- Application : Pembrolizumab has demonstrated effectiveness as a primary treatment for metastatic NSCLC . It’s used as an immune checkpoint inhibitor in immunotherapy .
- Methods : The integration of pembrolizumab into adjuvant therapy and surgery has been explored . Identifying preliminary biomarkers such as PD-L1 expression plays a crucial role in deciding patient allocation and optimizing pembrolizumab’s application .
- Results : A meta-analysis revealed that pembrolizumab-based first-line therapy significantly improved patients’ OS (HR 0.66; CI 95%, 0.55–0.79; p <0.00001) and PFS (HR 0.60; CI 95%, 0.40–0.91; p =0.02) compared with chemotherapy .
-
Unresectable Esophageal Cancer
-
Head and Neck Squamous Cell Carcinoma
-
Triple-Negative Breast Cancer
-
Biliary, Colorectal, Endometrial, Renal Cell, Cervical Carcinoma
-
Refractory Hodgkin Lymphoma
-
Advanced and Metastatic Cervical Cancer
-
Microsatellite Instability-High (MSI-H) Tumors
-
Pancreatic Ductal Adenocarcinoma
-
Urothelial Carcinoma
-
Small Cell Lung Cancer
-
Any Advanced Solid Tumor
-
Advanced Gastric Cancer
-
Melanoma
-
Tissue-Agnostic Cancer Treatment
Safety And Hazards
Orientations Futures
The future research direction for Pembrolizumab includes inhibitors targeting novel immune checkpoints, such as the T cell immunoreceptor with immunoglobulin and ITIM domain (TIGIT), lymphocyte activation gene-3 (LAG-3), T cell immunoglobulin and mucin domain-containing protein (TIM-3), bi-/tri-specific antibody-targeted therapy, and tumor vaccines .
Propriétés
Numéro CAS |
1374853-91-4 |
|---|---|
Nom du produit |
Pembrolizumab |
Formule moléculaire |
NA |
Poids moléculaire |
NA |
Synonymes |
Lambrolizumab; Pembrolizumab |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




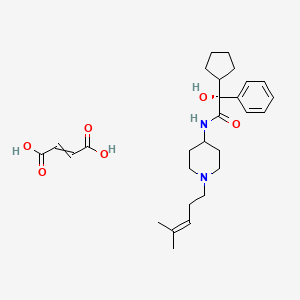
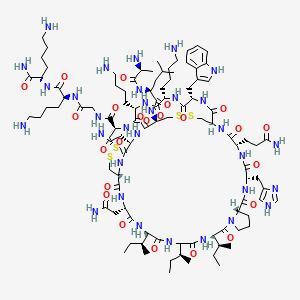
![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B1139130.png)
